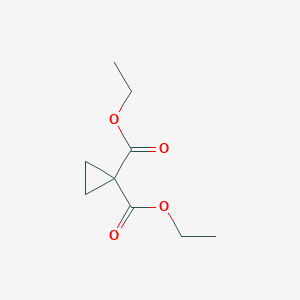

Diethyl 1,1-cyclopropanedicarboxylate

Overview

Description

Diethyl 1,1-cyclopropanedicarboxylate is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . It is a clear, colorless liquid that is used primarily in organic synthesis . The compound is known for its participation in ring-opening addition reactions with various nucleophilic reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclopropanedicarboxylate is typically synthesized through the esterification of 1,1-cyclopropanedicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester . The product is then purified through fractional distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:

Ring-opening reactions: These reactions involve the cleavage of the cyclopropane ring, typically initiated by nucleophiles.

Ester hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

Hydrolysis conditions: Acidic or basic conditions are used to hydrolyze the ester groups.

Major Products:

Ring-opening products: Depending on the nucleophile, the products can vary but generally include compounds with open-chain structures.

Hydrolysis products: The hydrolysis of this compound yields 1,1-cyclopropanedicarboxylic acid.

Scientific Research Applications

Chemical Properties and Reactivity

Diethyl 1,1-cyclopropanedicarboxylate is characterized by its molecular formula and a molecular weight of 186.21 g/mol. It is a colorless liquid with a density of 1.055 g/mL at 25 °C and exhibits significant ring strain due to its cyclopropane structure. This strain enhances its reactivity, particularly in ring-opening reactions with nucleophiles such as amines, alcohols, and thiols .

Organic Synthesis

DEC serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo ring-opening reactions allows chemists to create various derivatives that are essential in developing new compounds. For example, DEC can be transformed into different carboxylic acids through hydrolysis or into more complex structures via nucleophilic addition reactions .

Polymer Chemistry

In polymer chemistry, DEC is utilized in ring-opening polymerization processes. The compound's unique structure facilitates the formation of polymers with distinct properties, making it valuable for creating specialized materials used in coatings, adhesives, and other applications .

Pharmaceutical Intermediates

DEC is recognized for its role as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of drugs like Montelukast and Ketorolac. These medications are used for treating allergies and pain management, respectively . The compound's reactivity allows for efficient transformations necessary to produce active pharmaceutical ingredients (APIs).

Material Science

In material science, DEC contributes to the development of new materials with specific chemical and physical properties. Its ability to participate in various chemical reactions makes it suitable for creating novel composites and functional materials that can be tailored for specific applications .

Case Study 1: Synthesis of Montelukast

In a study conducted on the synthesis of Montelukast using DEC as an intermediate, researchers demonstrated how the compound's ring-opening capabilities allowed for efficient formation of key intermediates required for the final drug product. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity .

Case Study 2: Polymer Development

Another research project focused on utilizing DEC in the creation of biodegradable polymers. The findings indicated that polymers synthesized from DEC exhibited favorable mechanical properties while maintaining environmental compatibility. This application underscores DEC's potential in sustainable material development .

Mechanism of Action

The primary mechanism of action for diethyl 1,1-cyclopropanedicarboxylate involves its participation in ring-opening reactions. The cyclopropane ring is highly strained, making it susceptible to nucleophilic attack . The nucleophile attacks the carbon atoms of the cyclopropane ring, leading to the formation of an open-chain structure . This reaction is facilitated by the presence of electron-withdrawing ester groups, which stabilize the transition state .

Comparison with Similar Compounds

- Diethyl malonate

- Diethyl oxalate

- Diethyl 1,3-acetonedicarboxylate

- Dimethyl 1,1-cyclopropanedicarboxylate

Comparison: Diethyl 1,1-cyclopropanedicarboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to other similar compounds . This makes it particularly useful in ring-opening reactions and polymerization processes .

Biological Activity

Diethyl 1,1-cyclopropanedicarboxylate (DEC) is a compound with significant applications in organic synthesis and pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : CHO

- Molecular Weight : 186.21 g/mol

- CAS Number : 1559-02-0

- Appearance : Clear colorless liquid

This compound is an ester that participates in various chemical reactions, particularly ring-opening addition reactions with nucleophiles due to the strain in its cyclopropane ring structure .

DEC's biological activity primarily stems from its ability to undergo ring-opening reactions. The cyclopropane ring's inherent strain makes it reactive towards nucleophiles, facilitating the formation of diverse organic compounds. The compound's reactivity can be summarized as follows:

- Ring-opening Addition Reactions : DEC reacts with nucleophiles (amines, alcohols, thiols) to form products with open-chain structures.

- Ester Hydrolysis : Under acidic or basic conditions, DEC can hydrolyze to yield 1,1-cyclopropanedicarboxylic acid .

Applications in Pharmaceutical Synthesis

DEC serves as an intermediate in the synthesis of several pharmaceutical compounds:

- Ketorolac : A non-steroidal anti-inflammatory drug (NSAID) used for pain relief.

- Montelukast : Used for asthma management and allergy treatment.

The compound's role in synthesizing these drugs highlights its importance in medicinal chemistry .

Table 1: Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antiinflammatory | Intermediate for NSAIDs | |

| Organic Synthesis | Building block for complex organic molecules | |

| Polymer Chemistry | Participates in polymerization reactions |

Case Study 1: Synthesis of Ketorolac

A study demonstrated the use of DEC in synthesizing Ketorolac via a multi-step reaction involving ring-opening and subsequent functionalization. The reaction conditions optimized the yield and purity of Ketorolac, showcasing DEC's utility as a pharmaceutical intermediate .

Case Study 2: Ring-opening Polymerization

Research illustrated DEC's role in ring-opening polymerization to produce novel polymers with enhanced properties. The study highlighted how varying reaction conditions influenced the polymer's characteristics, such as thermal stability and mechanical strength.

Research Findings

Recent studies have focused on the reactivity patterns of DEC under different conditions:

- Nucleophile Reactivity : The choice of nucleophile significantly affects the outcome of ring-opening reactions. For instance, primary amines yield different products compared to alcohols due to steric factors and electronic effects.

- Environmental Factors : Temperature and pH play crucial roles in DEC's stability and reactivity. Higher temperatures tend to increase reaction rates but may also lead to side reactions if not controlled properly .

Q & A

Q. What are the established synthetic routes for Diethyl 1,1-cyclopropanedicarboxylate, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus

this compound is synthesized via cyclopropanation strategies. Historical methods include the Perkin synthesis (1884), which involves malonate ester derivatives and carbene/carbenoid intermediates . Modern protocols often utilize [2+1] cycloaddition reactions, such as the nucleophilic ring-opening of cyclopropane derivatives with transition metal complexes (e.g., Na₂Fe(CO)₄ in dioxane) . Optimization involves controlling steric and electronic factors:

- Temperature : Reactions typically proceed at 70–100°C.

- Catalysts : Transition metals (e.g., Fe, Pd) enhance regioselectivity.

- Solvents : Polar aprotic solvents (e.g., dioxane, THF) improve solubility and reaction kinetics .

Q. What spectroscopic methods are recommended for characterizing this compound, and how are key structural features identified?

Basic Research Focus

Structural characterization relies on:

- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.0 ppm), while ester carbonyl carbons resonate at δ 165–170 ppm .

- FT-IR : Strong C=O stretches (~1740 cm⁻¹) and cyclopropane ring vibrations (950–1000 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (m/z 186.20) and fragmentation patterns validate the molecular formula (C₉H₁₄O₄) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Focus

The compound is classified as hazardous (flammable, irritant). Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Q. How does the ring strain of cyclopropane influence the reactivity of this compound in nucleophilic ring-opening reactions?

Advanced Research Focus

The 60° bond angles in cyclopropane create significant ring strain (~27 kcal/mol), making it highly reactive. In nucleophilic ring-opening (e.g., with Na₂Fe(CO)₄), strain relief drives reactivity:

- Regioselectivity : Nucleophiles attack the less substituted carbon due to steric and electronic effects.

- Mechanism : Concerted or stepwise pathways depend on solvent polarity and nucleophile strength. Kinetic studies using deuterated analogs can distinguish mechanisms .

Q. What role does this compound play as a precursor in synthesizing donor-acceptor (DA) cyclopropanes, and what mechanistic considerations are involved?

Advanced Research Focus

The compound serves as a DA cyclopropane precursor due to its electron-withdrawing ester groups. Applications include:

- Natural Product Synthesis : DA cyclopropanes undergo [3+2] cycloadditions to form five-membered rings in terpene frameworks.

- Catalysis : Transition metals (e.g., Rh, Cu) activate the cyclopropane for asymmetric transformations. Computational studies (DFT) predict transition-state geometries and enantioselectivity .

Q. How can computational chemistry methods resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?

Advanced Research Focus

Discrepancies in reactivity (e.g., divergent regioselectivity with Pd vs. Fe catalysts) arise from electronic and steric effects. Strategies include:

- DFT Calculations : Map potential energy surfaces to identify favored pathways.

- Solvent Modeling : COSMO-RS simulations assess solvent effects on transition states.

- Kinetic Isotope Effects (KIEs) : Differentiate between concerted and stepwise mechanisms .

Q. What analytical strategies are used to characterize byproducts or degradation products of this compound in synthetic workflows?

Advanced Research Focus

Byproducts (e.g., hydrolysis to cyclopropane-1,1-dicarboxylic acid) are identified via:

Properties

IUPAC Name |

diethyl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYUCZOHNYSLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165984 | |

| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559-02-0 | |

| Record name | Diethyl 1,1-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1559-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 1,1-cyclopropanedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56NXJ5UMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.